![molecular formula C18H21N5O4S B6451743 4-cyano-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2640835-33-0](/img/structure/B6451743.png)
4-cyano-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzene-1-sulfonamide
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Description
4-cyano-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyano-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzene-1-sulfonamide is 403.13142534 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-cyano-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
The compound’s cyano substituent and structural features make it a potential candidate for insecticides. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with cyano groups, targeting the ryanodine receptor (RyR) in insects . The RyR is a promising target for insecticides, and compounds like this one may contribute to pest control.
Heterocyclic Synthesis
a. Imidazole Derivatives: Imidazoles play a crucial role in medicinal chemistry and are components of various drugs. Researchers have focused on regiocontrolled synthesis of substituted imidazoles, which are essential for functional molecules. The compound’s structure could serve as a precursor for imidazole synthesis .
Conformational Analysis
a. Disubstituted Cyclohexanes: The compound’s cyclohexane ring can adopt different conformations. Investigating its stability and conformational preferences is relevant. For instance, understanding the equilibrium between axial and equatorial methyl groups can provide insights into its behavior in solution .
Steric Interactions
a. 1,3-Diaxial Interactions: The axial substituent on carbon atom 1 of the cyclohexane ring interacts with hydrogen atoms (or other substituents) on carbon atoms 3 and 5. These steric interactions impact the compound’s stability and reactivity .
properties
IUPAC Name |
4-cyano-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-21-12-16(17(24)22(2)18(21)25)23-9-7-14(8-10-23)20-28(26,27)15-5-3-13(11-19)4-6-15/h3-6,12,14,20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMODVGNABIOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]benzenesulfonamide |
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